2-Amino-2-(hydroxymethyl)propane-1,3-diol

Catalog No.
S545974
CAS No.
77-86-1
M.F
C4H11NO3
M. Wt
121.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-(hydroxymethyl)propane-1,3-diol

CAS Number

77-86-1

Product Name

2-Amino-2-(hydroxymethyl)propane-1,3-diol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol

Molecular Formula

C4H11NO3

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2

InChI Key

LENZDBCJOHFCAS-UHFFFAOYSA-N

SMILES

C(C(CO)(CO)N)O

Solubility

79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride
In water, 5.50X10+5 mg/L at 25 °C

Synonyms

Tri(hydroxymethyl)aminomethane, Tris Buffer, Tris(hydroxymethyl)aminomethane, Tris-Magnesium(II)-Potassium Chloride Buffer, Tris-Mg(II)-KCl Buffer, Trisamine, Trizma, Trometamol, Tromethamine

Canonical SMILES

C(C(CO)(CO)N)O

Description

The exact mass of the compound Tris(hydroxymethyl)aminomethane is 121.0739 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 79.1 mg/ml in ethylene glycol; 26 mg/ml in methanol; 14.6 mg/ml in anhyd ethanol; 22 mg/ml in 95% ethanol; 14 mg/ml in dimethyl formamide; 20 mg/ml in acetone; 0.5 mg/ml in ethyl acetate; 0.4 mg/ml in olive oil; 0.1 mg/ml in cyclohexane; 0.05 mg/ml in chloroform; less than 0.05 mg/ml in carbon tetrachloridein water, 5.50x10+5 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65434. Its Medical Subject Headings (MeSH) category is Analytical, Diagnostic and Therapeutic Techniques and Equipment Category - Therapeutics - Drug Therapy - Drug Delivery Systems - Pharmaceutical Vehicles - Excipients. It belongs to the ontological category of primary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Buffering Agent

Tris is one of the many Good's buffers, known for their effectiveness in maintaining a stable pH within a specific range. Its optimal pKa of 8.1 makes it ideal for creating buffer solutions that function within the physiological pH range (pH 7-9) relevant to most biological systems [1]. Examples of Tris-based buffers include Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), commonly used for applications like electrophoresis of nucleic acids [1, 2].

[1] [2]

Important Note

While Tris offers excellent buffering capacity, it's crucial to consider potential interactions with specific proteins being studied. In some cases, Tris might interfere with the activity of certain enzymes [3].

[3]

Other Research Applications

Beyond its role as a buffer, Tris(hydroxymethyl)aminomethane finds application in various scientific research settings:

  • Cell Lysis and Protein Extraction: Tris-based solutions are often used to lyse cells, allowing researchers to extract proteins for further analysis [1].
  • Flow Cell Preparation: Tris buffers can be used in sample preparation for Raman spectroscopy, a technique for analyzing the vibrational modes of molecules [2].
  • Western Blotting: Tris buffers play a role as wash buffers during Western blotting, a commonly used technique for protein detection [3].
  • Decellularization: Tris can be a component of solutions used in decellularization, a process for removing cells from tissues while preserving the extracellular matrix [4].

[1] [2] [3] [4]

2-Amino-2-(hydroxymethyl)propane-1,3-diol, commonly known as Tromethamine or TRIS, is a chemical compound with the molecular formula C4_4H11_11NO3_3 and a molecular weight of 121.14 g/mol. It appears as a white crystalline powder and is highly soluble in water, making it suitable for various applications in biochemistry and pharmaceuticals. The compound features a primary amine group and three hydroxymethyl groups, contributing to its unique buffering properties, particularly in biological systems where it helps maintain pH stability between 7.0 and 9.0 .

Tris functions as a biological buffer by accepting or donating a proton depending on the solution's pH. At a pH below its pKa (8.1), Tris acts as a weak acid, accepting a proton (H⁺) according to the following equation (2):

NH₂C(CH₂OH)₃ (aq) + H⁺ (aq) → NH₃⁺C(CH₂OH)₃ (aq)

At a pH above its pKa, Tris acts as a weak base, donating a proton according to the following equation (2):

NH₂C(CH₂OH)₃ (aq) → NH₂⁻C(CH₂OH)₃ (aq) + H⁺ (aq)

This buffering action helps maintain a constant pH within a specific range, crucial for optimal activity of biological molecules like enzymes and proteins (2).

  • Skin and Eye Irritation: Prolonged or repeated exposure can cause skin or eye irritation (6).
  • Inhalation: Inhalation of dust particles may irritate the respiratory tract (6).
  • Environmental Impact: While not acutely toxic to aquatic life, large releases into the environment should be avoided (6).
Due to its functional groups:

  • Buffering Reaction: It can act as a weak base, accepting protons (H+^+) to form its conjugate acid, thereby stabilizing pH levels in solutions.
  • Formation of Salts: Tromethamine can react with acids to form Tromethamine salts, which are often used in pharmaceutical formulations.
  • Reactions with Aldehydes: It can undergo condensation reactions with aldehydes, producing imines or related compounds .

Tromethamine exhibits low toxicity and is generally considered safe for use in biological applications. It is widely used as a buffer in biological assays and cell culture media. Its buffering capacity helps maintain physiological pH, which is crucial for enzyme activity and cellular processes . Additionally, it has been studied for its potential role in drug delivery systems and as an excipient in pharmaceutical formulations.

Several methods exist for synthesizing 2-Amino-2-(hydroxymethyl)propane-1,3-diol:

  • Hydrolysis of Formaldehyde: The reaction of formaldehyde with ammonia or ammonium hydroxide under controlled conditions leads to the formation of Tromethamine.
  • Alkylation Reactions: Starting from 2-amino-1-propanol, alkylation with formaldehyde can yield the desired compound.
  • Direct Amination: The direct reaction of 2-hydroxypropane-1,3-diol with ammonia under specific conditions can also produce Tromethamine .

The primary applications of 2-Amino-2-(hydroxymethyl)propane-1,3-diol include:

  • Buffering Agent: Used extensively in biochemical laboratories to maintain pH levels during experiments.
  • Pharmaceutical Formulations: Acts as a stabilizer and excipient in various drug formulations.
  • Biotechnology: Employed in cell culture media and enzyme assays due to its non-toxic nature .

Studies have shown that Tromethamine interacts favorably with various biomolecules without inhibiting enzymatic reactions. Its ability to maintain pH without affecting the activity of enzymes makes it a preferred choice in many biochemical applications. Additionally, research into its interactions with drugs indicates potential for enhancing solubility and bioavailability when used as an excipient .

Several compounds share structural similarities with 2-Amino-2-(hydroxymethyl)propane-1,3-diol:

Compound NameMolecular FormulaMolecular WeightUnique Features
2-Amino-2-methyl-1-propanolC4_4H11_11NO89.14 g/molContains a methyl group instead of hydroxymethyl
2-Amino-2-methyl-1,3-propanediolC5_5H13_13N105.14 g/molOne additional carbon compared to Tromethamine
Tris(hydroxymethyl)aminomethaneC4_4H11_11N121.14 g/molSimilar buffering properties but different structure

These compounds exhibit similar buffering capabilities but differ in their structural features and specific applications. The presence of additional methyl or hydroxymethyl groups alters their physical and chemical properties while retaining some functional similarities to Tromethamine .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Other Solid; Liquid
Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]

Color/Form

Crystalline mass
WHITE, CRYSTALLINE POWDER

XLogP3

-2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

121.07389321 g/mol

Monoisotopic Mass

121.07389321 g/mol

Boiling Point

219-220 °C at 10 mm Hg

Heavy Atom Count

8

Taste

FAINT, SWEET, SOAPY TASTE

LogP

log Kow = -1.56 (est)

Odor

SLIGHT, CHARACTERISTIC ODOR

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxide/.

Appearance

Solid powder

Melting Point

171-172 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

023C2WHX2V

GHS Hazard Statements

Aggregated GHS information provided by 1171 companies from 23 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 204 of 1171 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 967 of 1171 companies with hazard statement code(s):;
H315 (99.9%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the prevention and correction of metabolic acidosis.
FDA Label

Therapeutic Uses

Buffers; Excipients
/Tromethamine is indicated/ for the prevention and correction of metabolic acidosis. /Included in US product label/
Metabolic Acidosis Associated with Cardiac Bypass Surgery. Tromethamine solution has been found to be primarily beneficial in correcting metabolic acidosis which may occur during or immediately following cardiac bypass surgical procedures. /Included in US product label/
Correction of Acidity of ACD Blood in Cardiac Bypass Surgery. It is well known that ACD blood is acidic and becomes more acidic on storage. Tromethamine effectively corrects this acidity. Tromethamine solution may be added directly to the blood used to prime the pump-oxygenator. When ACD blood is brought to a normal pH range the patient is spared an initial acid load. Additional tromethamine may be indicated during cardiac bypass surgery should metabolic acidosis appear. /Included in US product label/
For more Therapeutic Uses (Complete) data for TROMETHAMINE (6 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Excipients

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05B - I.v. solutions
B05BB - Solutions affecting the electrolyte balance
B05BB03 - Trometamol
B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05X - I.v. solution additives
B05XX - Other i.v. solution additives
B05XX02 - Trometamol

Mechanism of Action

Tromethamine is an alkalinizing agent which acts as a proton (hydrogen ion) acceptor. Tromethamine is a weak base; following IV injection, it attracts and combines with hydrogen ions and their associated acid anions and the resulting salts are excreted in urine. Tromethamine can combine with lactic, pyruvic, and other metabolic acids and with carbonic acid. ... At pH 7.4, approximately 70% of the tromethamine present in plasma is in the ionized (protonated) form; if pH is decreased from pH 7.4, the ionized fraction of the drug is increased. In contrast to the ionized fraction of tromethamine, which upon administration reacts only with acid in the extracellular fluids, the fraction of the dose which remains un-ionized at physiologic pH is thought to be capable of penetrating the cell membrane to combine with intracellular acid. Since administration of tromethamine reduces hydrogen ion concentration, there is a decrease in proton donor and an increase in proton acceptor concentrations in body buffers. In the bicarbonate:carbonic acid buffer, the concentration of dissolved carbon dioxide is decreased (at least until regulatory mechanisms compensate) and the concentration of bicarbonate is increased. The reduction of carbon dioxide tension removes a potent stimulus to breathing and may result in hypoventilation and hypoxia.
Tromethamine ... acts as a weak, osmotic diuretic, increasing the flow of alkaline urine containing increased amounts of electrolytes.
By removing protons from hydronium ions, ionization of carbonic acid is shifted so as to decrease pCO2 and to increase bicarbonate. Excess bicarbonate is then gradually excreted in kidney. /Tromethamine is an/ especially useful way to manage excessively high pCO2 in respiratory acidosis...

Vapor Pressure

0.000022 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

77-86-1

Absorption Distribution and Excretion

Tromethamine is substantially eliminated by the kidneys. ... Ionized tromethamine (chiefly as the bicarbonate salt) is rapidly and preferentially excreted in urine at a rate that depends on the infusion rate. The manufacturer states that urinary excretion continues over a period of 3 days; 75% or more appears in the urine after 8 hours. In some studies, 50-75% of an iv dose was recovered in urine within 24 hours, but another study reported recovery in healthy adults to be 64% and 77% after 2 and 3 days, respectively.
It is not known whether tromethamine is distributed in human milk.
Ionized tromethamine is excreted by kidney, so the effect is that of excretion of hydrogen ions. Elimination of drug from body is entirely by renal excretion. Excretion of tromethamine is accompanied by osmotic diuresis, since clinical doses of drug considerably add to osmolarity of glomerular filtrate.
In rats of different age (5 to 240 days old) the renal excretion of Trishydroxymethylaminomethane (THAM) was studied. In 5 and in 240 days old rats the renal excretion of THAM was slower than in rats of other age groups. Stimulation of diuresis by i.p. injection of mannitol, thiazide or by oral water load resulted in an increase in THAM excretion in 5 and in 240 days old rats. The renal excretion of THAM was also increased by repeated administration of THAM in all age groups, except in new born rats. Possible mechanisms of action are discussed.
The distribution of 14C labelled THAM (tris-hydroxymethylaminomethane) was determined between intra- and extracellular space of nephrectomized Sprague-Dawley rats as a function of time at constant plasma pH of 7.4. The following results were obtained: An equilibrium in the distribution of THAM between ECS and ICS will not occur before 6-12 hours after administration. This indicates that THAM permeates very slowly into the intracellular compartment, which is in contrast to the general assumption that it quickly diffuses into the intracellular space to restore the intracellular acidosis. THAM disappears from the extracellular space in a multiexponential fashion, indicating that it equilibrates with the different body tissues at largely variable rates. The equilibrium which occurs between both body compartments 6-12 hours after THAM application does not agree with the values which are expected for transfer of only the nonionised substance. At plasma pH 7.4 and a "mean whole body pHi" of 6.88, THAM is distributed with a distribution ratio of 4 (ICS/ECS), a value quite different from the value of 11 which would be expected for exclusive nonionic diffusion. Thus THAM is also transferred across the cell membrane in ionized form. These results indicate that the influx of THAM into the intracellular space is too slow (when compared to the renal elimination kinetics) to influence intracellular pH significantly by direct buffer action. Moreover, only a fraction of THAM enters the intracellular space in the nonionized form, thus reducing (to an even greater extent) the direct effect of THAM on the intracellular acid-base equilibrium.

Metabolism Metabolites

Tromethamine is not metabolized appreciably.

Wikipedia

Tris

Drug Warnings

Local reactions associated with administration of tromethamine may include local irritation and tissue inflammation or infection at the site of injection, a febrile response, chemical phlebitis, venospasm, hypervolemia, and iv thrombosis. The drug should be administered through a large needle or indwelling catheter to minimize venous irritation by the highly alkaline tromethamine solution. Extravasation may result in inflammation, necrosis, and sloughing of overlying skin. If perivascular infiltration occurs, tromethamine administration should be discontinued immediately. Infiltration of the affected area with 1% procaine hydrochloride, to which hyaluronidase has been added, will often reduce venospasm and also will dilute any tromethamine remaining in the tissues locally. Local infiltration of an alpha-adrenergic blocking agent, such as phentolamine mesylate, into the vasospastic area has been recommended. If necessary, nerve block of autonomic fibers to the affected area may be performed.
Transient decreases in blood glucose concentration may occur during administration of tromethamine. When larger than recommended doses are used or when administration is too rapid, hypoglycemia may persist for several hours after the drug is discontinued.
Tromethamine should be slowly administered and in amounts sufficient only to correct the existing acidosis, in order to avoid overdosage and alkalosis. Determinations of blood glucose concentrations should be frequently performed during and following therapy.
Respiratory depression may occur in patients receiving large doses of tromethamine, as a result of increased blood pH and reduced carbon dioxide concentrations, and in those with chronic hypoventilation or those receiving other drugs that depress respiration. Dosage must be carefully adjusted so that blood pH does not increase above normal, and facilities for providing mechanical ventilation should be readily available during administration of tromethamine. Tromethamine may be used in conjunction with mechanical ventilatory support if respiratory acidosis is present concomitantly with metabolic acidosis.
For more Drug Warnings (Complete) data for TROMETHAMINE (18 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Cosmetics -> Buffering
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

... Prepared by reduction of tris(hydroxymethyl)nitromethane.
May be prepared by reducation or catalytic hydrogenation of the corresponding nitro compd. ... Preparation by by electrolytic reduction: McMillan, US patent 2485982 (1949 to Comm Solvents Corp)

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
1,3-Propanediol, 2-amino-2-(hydroxymethyl)-: ACTIVE

Analytic Laboratory Methods

ELECTROPHORESIS.
Analyte: tromethamine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: tromethamine; matrix: chemical identification; procedure: reaction with salicylaldehyde and glacial acetic acid produces a yellow color
Analyte: tromethamine; matrix: chemical identification; procedure: reaction with ceric ammonium nitrate in nitric acid produces color change from light yellow to orange
For more Analytic Laboratory Methods (Complete) data for TROMETHAMINE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

GC METHOD FOR QUANTITATIVE DETERMINATION OF TRIS(HYDROXYMETHYL)AMINOMETHANE IN PLASMA.
Analyte: tromethamine; matrix: blood (plasma, dried), amniotic fluid, cerebrospinal fluid, urine; procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm
Analyte: tromethamine; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 237 nm; limit of detection: 282 ng/mL
Analyte: tromethamine; matrix: blood (plasma), urine; procedure: high-performance liquid chromatography with fluorescence detection at 460 nm (excitation) and 532 nm (emission); limit of quantitation: 5 ug/mL (urine); 1 ug/mL (plasma)

Storage Conditions

Tromethamine injection should be stored at 20-25 °C; freezing should be avoided. Unused portions of tromethamine solution should be discarded.

Stability Shelf Life

Stable in light and air

Dates

Modify: 2023-08-15
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